molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 571188-81-3

6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

货号: B1280472
CAS 编号: 571188-81-3
分子量: 370.27 g/mol
InChI 键: NNPLOKKYGFGHNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one functions as a selective inhibitor of CDK4/6. By inhibiting these kinases, it interferes with the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition is crucial in controlling cell proliferation, especially in cancerous cells where CDK4/6 activity is often dysregulated . The compound interacts with the ATP-binding site of CDK4/6, preventing ATP from binding and thus inhibiting kinase activity .

Cellular Effects

The effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one on cells are profound. It induces cell cycle arrest in the G1 phase, leading to reduced cell proliferation. This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 .

Molecular Mechanism

At the molecular level, 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one exerts its effects by binding to the ATP-binding pocket of CDK4/6. This binding inhibits the kinase activity, preventing the phosphorylation of the retinoblastoma protein (Rb). The hypophosphorylated Rb protein then binds to E2F transcription factors, inhibiting their activity and thus blocking the transcription of genes required for S phase entry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and reduced cell viability .

Dosage Effects in Animal Models

In animal models, the effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one vary with dosage. At lower doses, the compound effectively inhibits CDK4/6 activity without significant toxicity. At higher doses, toxic effects such as weight loss, reduced appetite, and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is metabolized primarily in the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites. The compound tends to accumulate in tissues with high CDK4/6 activity, such as tumors .

Subcellular Localization

The subcellular localization of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is primarily in the cytoplasm, where it interacts with CDK4/6. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective inhibition of CDK4/6 activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[2,3-d]pyrimidin-7-one core: This is achieved through a series of cyclization reactions.

    Introduction of the bromo group: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the cyclopentyl group: This step involves alkylation reactions using cyclopentyl halides.

    Incorporation of the methanesulfinyl group: This is typically done through sulfoxidation reactions using appropriate sulfoxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality .

化学反应分析

Types of Reactions

6-Bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, de-brominated compounds, and various substituted derivatives depending on the nucleophile used .

科学研究应用

Synthesis and Reactivity

This compound is synthesized through a series of reactions that involve the formation of the pyrido[2,3-d]pyrimidin-7-one core, bromination, alkylation with cyclopentyl halides, and incorporation of the methanesulfinyl group through sulfoxidation reactions. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further chemical modifications and derivatization.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound acts as a selective inhibitor of CDK4 and CDK6 , which are essential for the regulation of the cell cycle. Inhibition of these kinases has been linked to the suppression of tumor growth in various cancer types, making this compound a candidate for cancer therapeutics.
    • Case Study : Research has shown that compounds similar to 6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibit potent anti-cancer activity by disrupting cell cycle progression in cancer cells .
  • Biological Research
    • It serves as a tool compound for studying the role of CDK4/6 in cellular processes such as proliferation and apoptosis. Understanding these mechanisms can lead to better therapeutic strategies against cancers that exhibit dysregulated cell cycle control.
    • Application Example : In vitro studies have utilized this compound to elucidate mechanisms of resistance to CDK inhibitors in certain cancer cell lines .
  • Pharmaceutical Development
    • The compound is being investigated for its potential use in developing new cancer therapies. Its ability to selectively inhibit CDK4/6 positions it as a promising candidate for further clinical development.
    • Research Findings : Clinical trials involving similar compounds have demonstrated efficacy in treating hormone receptor-positive breast cancer, indicating a potential pathway for this compound's application .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistrySelective inhibition of CDK4/6; potential anti-cancer agent
Biological ResearchTool for studying cell cycle regulation; understanding cancer resistance
Pharmaceutical DevelopmentInvestigated for new cancer therapies; promising clinical applications

生物活性

6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound that has garnered attention for its biological activity, particularly in the context of cancer research. This compound functions primarily as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which play crucial roles in cell cycle regulation. Understanding its biological activity can provide insights into its potential therapeutic applications.

  • Molecular Formula : C14H16BrN3O2S
  • Molecular Weight : 370.26 g/mol
  • CAS Number : 571188-81-3
  • Melting Point : >160°C (dec.)
  • Density : 1.66 g/cm³ (predicted)
  • Solubility : Slightly soluble in chloroform and methanol (heated) .

The primary mechanism of action for this compound is its selective inhibition of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, the compound prevents their phosphorylation activity on the retinoblastoma protein (Rb). This results in the hypophosphorylation of Rb, leading to its binding with E2F transcription factors, thereby inhibiting the transcription of genes necessary for S phase entry in the cell cycle .

Inhibition of Cell Proliferation

Research indicates that this compound effectively induces cell cycle arrest in the G1 phase, significantly reducing cell proliferation, particularly in cancer cells where CDK4/6 activity is often dysregulated. Laboratory studies have shown that continuous exposure leads to sustained cell cycle arrest and reduced viability in various cancer cell lines .

Dosage Effects

In animal models, the effects of this compound vary with dosage:

  • Low Doses : Effective inhibition of CDK4/6 with minimal toxicity.
  • High Doses : Toxic effects such as weight loss and organ toxicity have been observed .

Study on Cancer Cell Lines

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers. The IC50 value was determined to be in the low micromolar range, indicating strong potency against these cells .

Temporal Effects

Temporal studies indicate that the compound maintains stability under standard laboratory conditions but shows degradation over extended periods or extreme conditions. Continuous exposure has been linked to long-term effects on cell cycle regulation .

Biochemical Pathways

The compound is primarily metabolized in the liver through oxidative pathways mediated by cytochrome P450 enzymes. This metabolism can lead to various metabolites that may interact with other metabolic pathways, potentially influencing overall metabolic flux .

Summary Table of Biological Activities

ActivityDescription
Target Kinases CDK4 and CDK6
Cell Cycle Phase Affected G1 phase
IC50 Value (Cancer Cell Lines) Low micromolar range
Toxicity at High Doses Weight loss, reduced appetite, organ toxicity
Metabolism Hepatic metabolism via cytochrome P450 enzymes

属性

IUPAC Name

6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPLOKKYGFGHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared from 6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one following the procedure described for 8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one. MS (APCI) Calc'd for C14H16BrN3O2S: 371.01, 369.01. Found: 372.9 (M+1), 371.9. 1H NMR δ(400 MHz, CDCl3) 9.01 (s, 1H), 6.06-5.97 (m, 1H), 2.93 (s, 3H), 2.67 (s, 3H), 2.21-2.11 (m, 2H), 2.10-2.04 (m, 2H), 1.94-1.87 (m, 2H), 1.67-1.62 (m, 2H).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 3
Reactant of Route 3
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 4
Reactant of Route 4
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 5
6-bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。